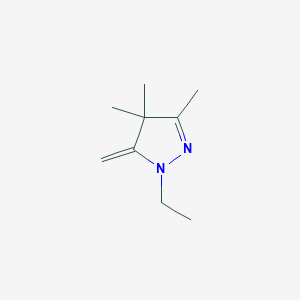
(3-Methoxypyridin-4-yl)methanol
Overview
Description
Introduction : This compound is part of a broader class of chemicals that are often explored for their potential in synthesizing more complex organic molecules. It plays a role in the synthesis of various natural and non-natural compounds, particularly in the field of organic chemistry (Rumbo et al., 1996).
Synthesis Analysis : The synthesis process typically involves complex chemical reactions, such as cycloaddition and the transformation of related compounds. For instance, 3-Hydroxy-4-pyridones, which are closely related, can be transformed into 4-methoxy-3-oxidopyridinium ylides, a process that plays a role in synthesizing various complex molecules (Rumbo et al., 1996).
Molecular Structure Analysis : The molecular structure of compounds in this class often features a combination of methoxy pyridine, benzonitrile, and alkoxy benzene ring systems. These structures exhibit significant variation in molecular packing and are sometimes characterized by nonconventional hydrogen-bond interactions (Ahipa et al., 2014).
Chemical Reactions and Properties : The compound's reactivity is highlighted in various studies, particularly in the context of electrochemical reactions and organic synthesis. For example, the electrochemical oxidation of related compounds in methanol has been extensively studied (Nematollahi & Golabi, 1996).
Physical Properties Analysis : The physical properties of this compound are linked to its structural characteristics. For instance, its crystalline behavior and phase transitions are influenced by the molecular arrangement and hydrogen bonding within the crystal structure (Ahipa et al., 2014).
Chemical Properties Analysis : Its chemical properties are shaped by its reactivity with other organic compounds and the potential for forming complex organic structures. The synthesis of various luminescent and mesogenic compounds demonstrates the versatility and chemical reactivity of this class of compounds (Ahipa et al., 2014).
Scientific Research Applications
Methoxy-3,5-dinitropyridine, closely related to (3-Methoxypyridin-4-yl)methanol, shows interesting chemical interactions, particularly in the formation of methine and acetal sigma complexes. The study by Biffin et al. (1970) explored these interactions in dimethyl sulphoxide, noting the stability of these complexes and the role of methanol in their interconversion (Biffin, Miller, Moritz, & Paul, 1970).
A study by Jung, Ho, and Kim (2000) demonstrated the potential of a compound similar to (3-Methoxypyridin-4-yl)methanol as a chiral auxiliary in the asymmetric synthesis of -hydroxy esters (Jung, Ho, & Kim, 2000).
Methanol, a component of (3-Methoxypyridin-4-yl)methanol, is highlighted for its cost-effectiveness and sustainability as a C1 source in organic synthesis and drug discovery. Natte et al. (2017) specifically emphasized its utility in synthesizing C-, N-, and O-methylated products (Natte, Neumann, Beller, & Jagadeesh, 2017).
Victory et al. (1993) provided a method for synthesizing substituted 2-aminobenzene-1,3-dicarbonitriles via a one-step route to 2-methoxypyridine-3-carbonitriles, showing the compound's relevance in chemical synthesis (Victory, Victory, Borrell, & Vidal‐Ferran, 1993).
Moran et al. (2011) discussed the use of a homogeneous iridium catalyst for a C-C coupling of methanol and allenes, which is relevant to the study of methoxy compounds. This process leads to the production of higher alcohols with all-carbon quaternary centers, making methanol a promising renewable chemical feedstock (Moran, Preetz, Mesch, & Krische, 2011).
Sugimori et al. (1983) found that 4-substituted pyridines accelerate the photo-methoxylation of methyl 2-pyridinecarboxylate in acidic methanol, an important reaction in organic chemistry (Sugimori, Ogishima, Miyazawa, Hasegawa, & Suzuki, 1983).
Future Directions
The future directions in the research of “(3-Methoxypyridin-4-yl)methanol” and similar compounds could involve the development of more robust methods for the selective introduction of multiple functional groups . This could potentially expand the range of bioactive molecules that can be synthesized.
properties
IUPAC Name |
(3-methoxypyridin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-10-7-4-8-3-2-6(7)5-9/h2-4,9H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHUOCIALOMKRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80600123 | |
| Record name | (3-Methoxypyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80600123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxypyridin-4-yl)methanol | |
CAS RN |
102074-60-2 | |
| Record name | (3-Methoxypyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80600123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-[(4-Methylphenyl)sulfanyl]-2,4-quinazolinediamine](/img/structure/B28604.png)





![7-Oxabicyclo[2.2.1]hepta-2,5-diene-2-carbonitrile, 3-formyl-(9CI)](/img/structure/B28622.png)

